molecular formula C18H17N5O4S B2523168 N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide CAS No. 1421442-01-4

N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

Cat. No.: B2523168
CAS No.: 1421442-01-4
M. Wt: 399.43
InChI Key: OFQDJFJVUACROV-UHFFFAOYSA-N
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Description

N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Induction of Apoptosis in Cancer Cells

A study explored novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives and their cytotoxic effects on colon cancer HCT-116 cells. These compounds demonstrated selective cytotoxicity and were capable of inducing apoptosis via the mitochondrial pathway, highlighting their potential as anticancer agents (Gamal-Eldeen et al., 2014).

Antimicrobial and Tuberculostatic Activities

Synthesis and Activity Against Mycobacterium Tuberculosis

Research into N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methyl-pyrimidine-2-carbohydrazide derivatives revealed their synthesis and in vitro activity against Mycobacterium tuberculosis. This work emphasizes the importance of structural activity relationships in developing new antimicrobial agents (Bogdanowicz et al., 2012).

Synthesis and Chemical Reactivity

One-Pot Synthesis of Heterocycles

A study detailed the one-pot synthesis of spirotetrahydrooxino[3,4-c]pyridines and spirotetrahydrofuro[3,2-b]pyridin-2-ones from activated pyridyldihydrooxazoles, demonstrating a novel approach to generating complex heterocycles (Gómez-García et al., 2016).

Supramolecular Chemistry

Supramolecular Polymorphism in Cu(II) Complexes

Investigations into Cu(II) coordination complexes with 1,2,4-triazolo[1,5-a]pyrimidine showed solvent-induced polymorphism, contributing to the understanding of supramolecular architecture and its implications for antioxidant activity (Chkirate et al., 2020).

Analgesic and Antiparkinsonian Activities

Development of Therapeutic Agents

A study on the synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine highlighted their potential analgesic and antiparkinsonian activities, showcasing the breadth of applications for pyridine derivatives in therapeutic development (Amr et al., 2008).

Biochemical Analysis

Biochemical Properties

It has been shown to interact with several enzymes and proteins .

Cellular Effects

N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide has been shown to influence cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it has good stability, but can degrade under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . Threshold effects have been observed, and high doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. It interacts with various transporters and binding proteins, and can influence its own localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[5-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c24-14-4-5-15(25)23(14)10-16(26)22-8-6-11-13(9-22)28-18(20-11)21-17(27)12-3-1-2-7-19-12/h1-3,7H,4-6,8-10H2,(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQDJFJVUACROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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